molecular formula C11H23N7O9P2 B10763282 2'-Deoxy-N6-methyl adenosine 3',5'-diphosphate diammonium salt

2'-Deoxy-N6-methyl adenosine 3',5'-diphosphate diammonium salt

Cat. No.: B10763282
M. Wt: 459.29 g/mol
InChI Key: GAQWEBYIOMWWHZ-ZJWYQBPBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MRS 2179 involves the modification of adenosine derivativesThe reaction conditions typically involve the use of protecting groups to ensure selective reactions at the desired positions .

Industrial Production Methods

While specific industrial production methods for MRS 2179 are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The process involves multiple purification steps, including chromatography, to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

MRS 2179 primarily undergoes substitution reactions due to the presence of reactive phosphate groups. It can also participate in hydrolysis reactions under acidic or basic conditions .

Common Reagents and Conditions

Major Products

The major products formed from the reactions of MRS 2179 include dephosphorylated adenosine derivatives and various substituted analogs, depending on the reagents used .

Scientific Research Applications

MRS 2179 has a wide range of applications in scientific research:

Mechanism of Action

MRS 2179 exerts its effects by competitively binding to the P2Y1 receptor, thereby inhibiting the action of adenosine diphosphate. This inhibition prevents the activation of downstream signaling pathways involved in platelet aggregation. The molecular targets include the P2Y1 receptor and associated signaling proteins such as G-proteins and phospholipase C .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MRS 2179 is unique in its high selectivity for the P2Y1 receptor, making it a valuable tool for studying specific purinergic signaling pathways. Its ability to inhibit platelet aggregation without affecting other purinergic receptors sets it apart from other compounds .

Properties

Molecular Formula

C11H23N7O9P2

Molecular Weight

459.29 g/mol

IUPAC Name

diazanium;[(2R,3S,5R)-3-[hydroxy(oxido)phosphoryl]oxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C11H17N5O9P2.2H3N/c1-12-10-9-11(14-4-13-10)16(5-15-9)8-2-6(25-27(20,21)22)7(24-8)3-23-26(17,18)19;;/h4-8H,2-3H2,1H3,(H,12,13,14)(H2,17,18,19)(H2,20,21,22);2*1H3/t6-,7+,8+;;/m0../s1

InChI Key

GAQWEBYIOMWWHZ-ZJWYQBPBSA-N

Isomeric SMILES

CNC1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)COP(=O)(O)[O-])OP(=O)(O)[O-].[NH4+].[NH4+]

Canonical SMILES

CNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)COP(=O)(O)[O-])OP(=O)(O)[O-].[NH4+].[NH4+]

Origin of Product

United States

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